molecular formula C10H8Cl2N2S B1437538 4-(3,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine CAS No. 228413-64-7

4-(3,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine

Cat. No.: B1437538
CAS No.: 228413-64-7
M. Wt: 259.15 g/mol
InChI Key: QENQRTUPUKKHLA-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms The compound also features a dichlorophenyl group and a methyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine typically involves the reaction of 3,4-dichloroaniline with a thioamide under specific conditions. One common method includes the cyclization of 3,4-dichloroaniline with a thioamide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient processes. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents may also be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly at the dichlorophenyl group, where chlorine atoms can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific conditions to proceed efficiently.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazoles with various functional groups.

Scientific Research Applications

4-(3,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine: Lacks the methyl group, which may affect its chemical reactivity and biological activity.

    5-Methyl-1,3-thiazol-2-amine: Lacks the dichlorophenyl group, resulting in different properties and applications.

    3,4-Dichlorophenyl-1,3-thiazol-2-amine: Similar structure but different substitution pattern, leading to variations in activity and use.

Uniqueness

4-(3,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine is unique due to the combination of the dichlorophenyl group and the methyl group on the thiazole ring. This specific arrangement of substituents can influence the compound’s chemical reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2S/c1-5-9(14-10(13)15-5)6-2-3-7(11)8(12)4-6/h2-4H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENQRTUPUKKHLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651073
Record name 4-(3,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228413-64-7
Record name 4-(3,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(3,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine
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4-(3,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine
Reactant of Route 3
4-(3,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine

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